An In-depth Technical Guide to (R)-pyrrolidine-2-carbonitrile: Chemical Properties and Reactivity
An In-depth Technical Guide to (R)-pyrrolidine-2-carbonitrile: Chemical Properties and Reactivity
Introduction
(R)-pyrrolidine-2-carbonitrile is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, five-membered ring structure and the presence of a nitrile group at a stereogenic center make it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of (R)-pyrrolidine-2-carbonitrile, with a focus on its application in the synthesis of pharmaceutical agents, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important synthetic intermediate.
Chemical and Physical Properties
Structure and Identification
-
IUPAC Name: (2R)-pyrrolidine-2-carbonitrile[5]
-
Molecular Formula: C₅H₈N₂[5]
-
Molecular Weight: 96.13 g/mol [5]
-
CAS Number: 739363-75-8[5]
-
Appearance: The hydrochloride salt is typically a white to off-white solid.
Table 1: Computed Physicochemical Properties of (R)-pyrrolidine-2-carbonitrile
| Property | Value | Source |
| Molecular Weight | 96.13 g/mol | PubChem[5][6] |
| Exact Mass | 96.068748264 Da | PubChem[5][6] |
| Topological Polar Surface Area | 35.8 Ų | PubChem[5][6] |
| XLogP3 | 0.1 | PubChem[5][6] |
| Hydrogen Bond Donor Count | 1 | PubChem[5][6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5][6] |
Spectroscopic Data
Detailed spectroscopic data for the parent (R)-pyrrolidine-2-carbonitrile is not extensively published. However, the spectra of its N-acylated derivatives, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, are well-characterized and provide valuable insights into the expected spectral features.
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the nitrile (C≡N) stretching vibration, which is expected to appear as a sharp band of medium intensity in the range of 2260-2240 cm⁻¹. For the N-chloroacetyl derivative, this peak is observed at 2242 cm⁻¹.[7] Other expected absorptions include C-H stretching vibrations around 2850-2950 cm⁻¹ and the N-H stretching of the secondary amine, typically a broad band in the 3300-3500 cm⁻¹ region for the free base.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of N-acylated pyrrolidine-2-carbonitriles are often complicated by the presence of cis and trans amide rotamers, leading to a doubling of some signals.[7] For the parent compound, the spectrum would be simpler.
-
¹H NMR: The proton at the chiral center (C2) would appear as a multiplet, coupled to the adjacent methylene protons. The protons on the pyrrolidine ring would resonate in the upfield region, typically between 1.5 and 3.5 ppm. The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The nitrile carbon is expected to resonate around 118-120 ppm. The chiral carbon (C2) would be found in the 45-55 ppm range, with the other ring carbons appearing at higher field.
-
-
Mass Spectrometry (MS): Electron ionization would likely lead to a molecular ion peak at m/z = 96, with fragmentation patterns corresponding to the loss of the nitrile group and cleavage of the pyrrolidine ring.
Stability and Storage
(R)-pyrrolidine-2-carbonitrile hydrochloride is typically stored at 2-8°C under an inert atmosphere. The free base is expected to be a hygroscopic and air-sensitive liquid or low-melting solid, and should be handled under an inert gas (e.g., nitrogen or argon) and stored in a cool, dry place. It is incompatible with strong oxidizing agents and strong acids.[8][9]
Reactivity and Synthetic Applications
The reactivity of (R)-pyrrolidine-2-carbonitrile is dominated by the two functional groups: the nucleophilic secondary amine and the electrophilic nitrile group. This dual reactivity makes it a versatile intermediate in organic synthesis.
Figure 1: Key reaction pathways of (R)-pyrrolidine-2-carbonitrile.
Reactions at the Secondary Amine
The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile, readily participating in a variety of bond-forming reactions.
N-acylation is a common transformation and is a key step in the synthesis of many DPP-4 inhibitors.[2][7] The reaction is typically carried out by treating (R)-pyrrolidine-2-carbonitrile with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base to neutralize the acid byproduct.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid reaction with the acylating agent.
-
Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is used to scavenge the HCl generated without competing with the pyrrolidine nucleophile.
-
Temperature: The reaction is often initiated at low temperatures (0 °C) to control the exothermic reaction between the amine and the highly reactive acyl chloride, and then allowed to warm to room temperature to ensure completion.
The secondary amine can be alkylated using alkyl halides or arylated through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed).[10][11][12] These reactions provide access to a wide range of N-substituted derivatives.
Expertise in Practice: The choice of catalyst and ligand is crucial for successful N-arylation. For electron-deficient aryl halides, a less electron-rich phosphine ligand may be sufficient, while electron-rich or sterically hindered aryl halides often require more sophisticated, bulky ligands to promote reductive elimination.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into other important functionalities, primarily amines and carboxylic acids.
The nitrile group can be reduced to a primary amine, yielding (R)-pyrrolidin-2-ylmethanamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[13][14][15][16]
Trustworthiness in Protocol Design: LiAlH₄ is a very powerful and non-selective reducing agent that must be used in anhydrous conditions. A typical protocol involves the slow addition of the nitrile to a suspension of LiAlH₄ in an ethereal solvent like THF, followed by a careful aqueous workup (e.g., Fieser workup) to quench the excess reagent and hydrolyze the aluminum salts. Catalytic hydrogenation offers a milder alternative, though it may also reduce other susceptible functional groups in the molecule.
The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, (R)-proline. This reaction proceeds via an intermediate amide. The hydrolysis of cyanopyrrolidine-containing DPP-4 inhibitors is a known metabolic pathway.[17]
Mechanistic Insight: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds by direct attack of hydroxide on the nitrile carbon. Complete hydrolysis to the carboxylic acid often requires harsh conditions (e.g., refluxing in concentrated acid or base).
Experimental Protocols
The following protocols are illustrative of the key transformations involving (R)-pyrrolidine-2-carbonitrile and its derivatives. Appropriate safety precautions should be taken when performing these experiments.
Illustrative Protocol: N-Acylation with Chloroacetyl Chloride
This protocol is adapted from the synthesis of the closely related (S)-enantiomer, a key intermediate for the DPP-4 inhibitor Vildagliptin.[18][19]
Figure 2: Workflow for the N-acylation of (R)-pyrrolidine-2-carbonitrile.
Materials:
-
(R)-pyrrolidine-2-carbonitrile
-
Chloroacetyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-pyrrolidine-2-carbonitrile (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or crystallization.
Illustrative Protocol: Reduction of the Nitrile Group with LiAlH₄
This is a general protocol for the reduction of a nitrile to a primary amine using lithium aluminum hydride.
Materials:
-
(R)-pyrrolidine-2-carbonitrile derivative (e.g., N-Boc protected)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
Procedure:
-
To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of the N-protected (R)-pyrrolidine-2-carbonitrile (1.0 eq) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate at room temperature for 1 hour.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-pyrrolidin-2-ylmethanamine derivative.
-
Purify as necessary.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for (R)-pyrrolidine-2-carbonitrile is not widely available, safety precautions can be inferred from related compounds like pyrrolidine and its acylated derivatives.[9][20][21][22][23]
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[22]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or in a chemical fume hood.
-
In case of exposure:
-
Skin contact: Wash off immediately with plenty of soap and water.
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Conclusion
(R)-pyrrolidine-2-carbonitrile is a chiral building block with significant utility in synthetic and medicinal chemistry. Its value is underscored by its role as a key intermediate in the synthesis of several DPP-4 inhibitors. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe use in research and development. The nucleophilicity of its secondary amine and the versatility of its nitrile group offer a wide range of possibilities for the construction of complex molecular architectures. As the demand for novel chiral pharmaceuticals continues to grow, the importance of synthons like (R)-pyrrolidine-2-carbonitrile is set to increase.
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